3-(3-Chlorobenzyl)-1H-pyrazol-5-amine
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Overview
Description
3-(3-Chlorobenzyl)-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with a 3-chlorobenzyl group at the 3-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a reductive amination process using reagents such as sodium borohydride and an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or nitroso derivatives.
Reduction: Formation of benzyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzyl)-1H-pyrazol-5-amine: Similar structure but with the chlorine atom at the 4-position of the benzyl group.
3-(3-Bromobenzyl)-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylbenzyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(3-Chlorobenzyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can enhance the compound’s lipophilicity and binding affinity to certain targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |
InChI Key |
RNSZYKWXGCCRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CC(=NN2)N |
Origin of Product |
United States |
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